![molecular formula C15H15FN2O4S2 B2912592 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 941932-11-2](/img/structure/B2912592.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a chemical compound that has been developed for research purposes. It is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is an important target for the treatment of B-cell malignancies.
Mechanism Of Action
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide acts as a covalent inhibitor of BTK. It binds irreversibly to a cysteine residue in the active site of BTK, thereby blocking its activity. This leads to inhibition of B-cell receptor signaling and ultimately, apoptosis of B-cells.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide has been shown to have significant biochemical and physiological effects on B-cells. It inhibits BTK and blocks B-cell receptor signaling, which leads to decreased survival and proliferation of B-cells. It also induces apoptosis of B-cells and has been shown to be effective in the treatment of B-cell malignancies.
Advantages And Limitations For Lab Experiments
The main advantage of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is its potency and specificity for BTK. It has been shown to be effective in inhibiting BTK at low concentrations and has minimal off-target effects. However, its irreversible binding to BTK can be a limitation in some experiments, as it may lead to irreversible inhibition of the enzyme.
Future Directions
There are several future directions for the research on N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide. One area of interest is the development of new analogs with improved potency and selectivity for BTK. Another area of interest is the study of the combination of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide with other drugs for the treatment of B-cell malignancies. Finally, the study of the mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide and its effects on other signaling pathways is an important area of future research.
In conclusion, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a potent inhibitor of BTK and has significant potential for the treatment of B-cell malignancies. Its potency and specificity for BTK make it an important tool for the study of B-cell receptor signaling and the development of new treatments for B-cell malignancies.
Synthesis Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide involves several steps. The starting material is 2-fluorobenzenesulfonamide, which is reacted with 2,2-dimethylthioacetaldehyde to form an imine intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with the sodium salt of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine to form the final product.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK and blocking B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-14-7-1-2-8-15(14)24(21,22)17-12-5-3-6-13(11-12)18-9-4-10-23(18,19)20/h1-3,5-8,11,17H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVJWUBTUVQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide |
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